[1-(4-Ethylphenyl)ethyl](2-methoxyethyl)amine

Medicinal Chemistry Structure-Activity Relationship PNMT Inhibition

Procurement of phenylalkylamine research chemicals often risks structural misassignment, compromising SAR studies. [1-(4-Ethylphenyl)ethyl](2-methoxyethyl)amine eliminates this uncertainty with defined PNMT inhibitory activity (Ki=1.11 mM) and unambiguous analytical discrimination (14 Da mass differential vs. benzyl analog). - Confirmed 95% purity for reproducible screening and synthetic derivatization. - Distinct SMILES/InChI ensure accurate cheminformatics registration. - Versatile secondary amine scaffold for N-alkylation, acylation, or reductive amination.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Cat. No. B13208111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Ethylphenyl)ethyl](2-methoxyethyl)amine
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(C)NCCOC
InChIInChI=1S/C13H21NO/c1-4-12-5-7-13(8-6-12)11(2)14-9-10-15-3/h5-8,11,14H,4,9-10H2,1-3H3
InChIKeyNTIJOSUBHKFSHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(4-Ethylphenyl)ethyl](2-methoxyethyl)amine: Structural Identity & Procurement


[1-(4-Ethylphenyl)ethyl](2-methoxyethyl)amine (CAS 1019599-32-6; IUPAC: 1-(4-ethylphenyl)-N-(2-methoxyethyl)ethanamine) is a secondary amine derivative with the molecular formula C₁₃H₂₁NO and a molecular weight of 207.31 g/mol . Structurally, it features a 4-ethylphenyl moiety connected via an α-methyl-bearing ethylamine linker to a 2-methoxyethyl N-substituent . The compound contains one hydrogen bond donor and two hydrogen bond acceptors, with commercial offerings typically specifying a purity of 95% for research applications . As a substituted phenylalkylamine, this compound resides at the intersection of multiple pharmacologically relevant chemotypes, making precise structural verification essential prior to procurement for screening or synthetic applications [1].

Structure α-Methyl-phenethylamine core with 2-methoxyethyl N-substitution
Analytical ID Confirm identity via LC-MS; 14 Da mass shift from benzyl-type analogs
Purity Research-grade purity suitable for screening and synthetic use

Procurement Risk & Substitution Verification


Phenylalkylamines with para-ethyl substitution and methoxyethyl N-modification may appear superficially interchangeable in procurement catalogs, but minor structural variations produce functionally distinct entities. The presence of an α-methyl branch versus a benzyl-type linkage alters both conformational flexibility and steric bulk at the amine nitrogen . Literature on N-substituted phenylalkylamines demonstrates that even single-atom modifications—such as benzyl versus α-methylphenethyl connectivity—profoundly affect receptor binding profiles, metabolic stability, and physicochemical partitioning [1]. Furthermore, compounds within this chemotype exhibit target-dependent activity that cannot be inferred from structural similarity alone; for example, the 2-methoxyethyl N-substituent influences hydrogen bonding capacity and logP in ways that materially impact assay compatibility and solubility [2]. Consequently, substituting [1-(4-ethylphenyl)ethyl](2-methoxyethyl)amine with a structurally adjacent analog without empirical verification introduces uncontrolled variables that can invalidate SAR studies, confound screening results, and waste procurement resources.

α-Methyl branch creates a stereogenic center; benzylamine analog (CAS 827328-12-1) cannot replicate binding geometry.
N-(2-methoxyethyl) substitution raises logP vs. primary amine (CAS 147116-33-4); assay compatibility may shift.
Target engagement diverges: PNMT inhibition vs. TAAR1 agonism; SAR conclusions do not transfer across chemotypes.

Quantitative Differentiation vs. Structural Analogs


α-Methyl Branching vs. Benzyl-Type Conformational Restriction

[1-(4-Ethylphenyl)ethyl](2-methoxyethyl)amine incorporates an α-methyl branch on the ethylamine linker, creating a stereogenic center and introducing conformational restriction absent in benzylamine analogs such as (4-ethylbenzyl)(2-methoxyethyl)amine (CAS 827328-12-1) [1]. Literature on phenylethanolamine N-methyltransferase (PNMT) inhibitors demonstrates that α-methyl substitution significantly alters binding conformation and potency; comparative SAR analysis shows that α-methylphenethylamines adopt distinct bound-state geometries relative to unsubstituted phenethylamines, directly affecting enzyme-inhibitor interactions [2]. While direct head-to-head binding data for this specific compound pair are not publicly available, class-level inference from PNMT SAR studies indicates that conformational restriction via α-substitution represents a critical differentiator for enzyme recognition [3].

α-Methyl Conformation
Class-level
Stereogenic center present vs. absent; altered binding geometry
Supports conformational restriction as key differentiator for PNMT SAR
Class-level inference; direct head-to-head binding data not available
Medicinal Chemistry Structure-Activity Relationship PNMT Inhibition Conformational Analysis

2-Methoxyethyl N-Substitution and Lipophilicity Modulation

The 2-methoxyethyl N-substituent in [1-(4-ethylphenyl)ethyl](2-methoxyethyl)amine significantly increases lipophilicity relative to the corresponding primary amine analog, 1-(4-ethylphenyl)ethanamine (CAS 147116-33-4). Cross-study comparison using predicted logP values for structurally analogous compounds indicates that N-(2-methoxyethyl) substitution adds approximately 1-2 logP units relative to the unsubstituted primary amine [1]. Specifically, the primary amine analog 1-(4-ethylphenyl)ethanamine has a reported logP of 2.97 [2], while an N-isopropyl-substituted analog, [1-(4-ethylphenyl)ethyl](propan-2-yl)amine, exhibits a logP of 3.68 . By extrapolation, the 2-methoxyethyl substituent, which contains an ether oxygen, would produce an intermediate logP value (estimated 3.0-3.5) that balances membrane permeability with reduced non-specific binding compared to purely alkyl N-substituents .

Lipophilicity Modulation
Cross-study comparable
logP est. 3.0–3.5 vs. 2.97 (primary amine)
N-Substitution increases lipophilicity; ether oxygen moderates logP
Predicted values; direct measurement recommended
Physicochemical Properties LogD Lipophilicity Medicinal Chemistry

Molecular Weight Differentiation from Benzyl-Type Analog

[1-(4-Ethylphenyl)ethyl](2-methoxyethyl)amine (MW = 207.31 g/mol; formula C₁₃H₂₁NO) can be unambiguously distinguished from its closest commercially available benzyl-type analog, (4-ethylbenzyl)(2-methoxyethyl)amine (CAS 827328-12-1; MW = 193.28 g/mol; formula C₁₂H₁₉NO), by a mass difference of +14.03 Da, corresponding to the additional methylene (-CH₂-) unit in the α-methylphenethyl scaffold . The target compound incorporates 13 carbons versus 12 in the benzyl analog . This mass differential enables definitive analytical differentiation by LC-MS or GC-MS, preventing inadvertent procurement or use of the incorrect analog in screening campaigns where structural misassignment would compromise data integrity .

Mass Differentiation
Data to verify
+14.03 Da (207.31 vs. 193.28 g/mol)
Unambiguous LC-MS discrimination from benzyl analog
Vendor specification; verify upon receipt
Analytical Chemistry LC-MS Molecular Weight Quality Control

PNMT Inhibitory Activity vs. Primary Amine Congeners

[1-(4-Ethylphenyl)ethyl](2-methoxyethyl)amine has been evaluated for in vitro inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT) using a radiochemical assay, yielding a Ki value of 1.11 × 10⁶ nM (1.11 mM) [1]. While this represents relatively weak affinity, the compound's activity profile contrasts with that of the unsubstituted primary amine analog 2-(4-ethylphenyl)ethylamine (CAS 64353-29-3), which acts as an agonist at human trace amine-associated receptor 1 (TAAR1) with an EC₅₀ of 9.10 × 10³ nM, rather than as a PNMT inhibitor [2]. This target-switching behavior—from TAAR1 agonism in the primary amine to PNMT inhibition in the N-(2-methoxyethyl)-substituted secondary amine—exemplifies how N-substitution fundamentally redirects biological activity within this chemotype [3].

PNMT vs. TAAR1 Activity
Class-level
Target: Ki 1.11 mM; Comparator: TAAR1 EC₅₀ 9.1 µM
N-Substitution redirects target engagement; PNMT inhibition vs. TAAR1 agonism
Weak PNMT affinity; screening context only
PNMT Enzyme Inhibition Epinephrine Biosynthesis BindingDB

Hydrogen Bond Profile vs. Alkyl N-Substituted Analogs

The 2-methoxyethyl group in [1-(4-ethylphenyl)ethyl](2-methoxyethyl)amine introduces an ether oxygen that serves as an additional hydrogen bond acceptor beyond the amine nitrogen, yielding a total of 2 H-bond acceptors and 1 H-bond donor [1]. This contrasts with purely alkyl N-substituted analogs such as [1-(4-ethylphenyl)ethyl](propan-2-yl)amine, which contains only 1 H-bond acceptor (the amine nitrogen) and 1 H-bond donor . The presence of the ether oxygen is predicted to enhance aqueous solubility relative to the isopropyl analog, as demonstrated by the solubility trend: N-furancarboxamide derivative of the same core scaffold shows aqueous solubility of 34.9 μg/mL at pH 7.4 . While direct solubility data for the target compound are not published, class-level inference indicates that the ether oxygen contributes to improved solvent compatibility and reduced non-specific binding in aqueous assay systems compared to purely hydrophobic N-alkyl substituents .

H-Bond Acceptor Profile
Class-level
2 H-bond acceptors (target) vs. 1 (isopropyl analog)
Ether oxygen may improve aqueous compatibility
Solubility inferred from structural analogs; not directly measured
Hydrogen Bonding Solubility Crystallography Formulation

[1-(4-Ethylphenyl)ethyl](2-methoxyethyl)amine: Application Scenarios


PNMT Enzyme Inhibition Screening & SAR

The documented PNMT inhibitory activity (Ki = 1.11 mM) provides a defined starting point for structure-activity relationship (SAR) studies targeting epinephrine biosynthesis modulation [1]. Researchers investigating PNMT as a therapeutic target for hypertension or stress-related disorders may utilize this compound as a reference ligand for scaffold optimization, particularly given the established literature on conformational effects of α-methyl substitution on PNMT binding [2]. The weak but measurable affinity makes it suitable for assessing the impact of N-substituent modifications on PNMT recognition, with the 2-methoxyethyl group serving as a modifiable handle for further derivatization .

Benzylamine Analog Differentiation in HTS Libraries

The 14 Da mass differential (207.31 vs. 193.28 g/mol) between this compound and the benzyl-type analog (4-ethylbenzyl)(2-methoxyethyl)amine enables definitive analytical discrimination by LC-MS or GC-MS [1]. Screening facilities and compound management groups can leverage this mass difference for quality control verification upon receipt and for deconvolution of mixture libraries, preventing misassignment errors that would otherwise compromise SAR interpretation. The distinct SMILES and InChI identifiers (CCC1=CC=C(C=C1)C(C)NCCOC vs. CCC1=CC=C(C=C1)CNCCOC) further support unambiguous compound registration in cheminformatics databases [2].

Sigma Receptor Ligand Discovery

Literature establishes that appropriately N-substituted phenylalkylamines bind sigma receptors with high affinity, with certain derivatives achieving Ki values below 1 nM [1]. The target compound's structural features—including the 4-ethylphenyl core and N-(2-methoxyethyl) substitution—position it within this pharmacophore class for potential sigma-1 or sigma-2 receptor screening [2]. Researchers engaged in CNS drug discovery or sigma receptor tool compound development may evaluate this compound as part of focused libraries targeting sigma receptor subtypes, particularly given the known SAR that para-ethyl substitution enhances receptor affinity within phenylalkylamine series .

Synthetic Intermediate for Amine-Derived Scaffolds

The secondary amine functionality permits further derivatization via N-alkylation, acylation, or reductive amination, enabling construction of more complex molecular architectures [1]. The 2-methoxyethyl group provides a polar handle that can influence downstream physicochemical properties, while the 4-ethylphenyl moiety contributes hydrophobic bulk. This compound may serve as a versatile building block for synthesizing sulfonamide derivatives, carboxamides, or tertiary amines for medicinal chemistry campaigns [2]. The commercial availability at 95% purity from multiple vendors supports procurement for synthetic applications without requiring in-house synthesis of the core scaffold .

Application
Selection Property
Validation Focus
PNMT enzyme inhibition SAR studies
Reported PNMT inhibitory activity (Ki context)
PNMT binding assay and scaffold derivatization
Benzylamine analog differentiation in screening libraries
Distinct molecular weight and SMILES identifiers
LC-MS/GC-MS identity confirmation and compound registration
Sigma receptor ligand discovery
Phenylalkylamine chemotype with para-ethyl substitution
Sigma-1/sigma-2 receptor binding assays
Synthetic intermediate for amine-derived scaffolds
Secondary amine reactivity for N-derivatization
Acylation/alkylation and purification workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1-(4-Ethylphenyl)ethyl](2-methoxyethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.